molecular formula C12H21NO3 B6282913 tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 1448963-01-6

tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate

Cat. No.: B6282913
CAS No.: 1448963-01-6
M. Wt: 227.3
InChI Key:
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Description

tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H21NO3. It is commonly used as a building block in organic synthesis due to its unique structural features, which include a piperidine ring substituted with a tert-butyl ester group and a ketone functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate typically involves the reaction of 4,4-dimethyl-3-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Comparison:

  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: This compound has methoxy groups instead of methyl groups, which can affect its reactivity and solubility.
  • tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the dimethyl substitution, making it less sterically hindered and potentially more reactive in certain reactions.
  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Similar in structure but with different substitution patterns, which can influence its chemical properties and applications.

Conclusion

tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific and industrial applications.

Properties

CAS No.

1448963-01-6

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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